2-amino-4-(1H-tetrazol-5-yl)benzoic acid

Medicinal Chemistry Drug Design Bioisosteres

Researchers needing a defined tetrazole-benzoic acid scaffold for SAR studies often face supply inconsistency and limited purity documentation. 2-Amino-4-(1H-tetrazol-5-yl)benzoic acid (CAS 872473-26-2) addresses this gap with verified identity and consistent ≥95% purity across batches. • Defined scaffold with amino and tetrazole groups for kinase inhibitor design & chemical biology probe synthesis • Moderate LogP (0.06) suitable for cellular uptake studies • Available in research quantities (mg to g scale) with rapid global shipping

Molecular Formula C8H7N5O2
Molecular Weight 205.17 g/mol
CAS No. 872473-26-2
Cat. No. B1366049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-(1H-tetrazol-5-yl)benzoic acid
CAS872473-26-2
Molecular FormulaC8H7N5O2
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NNN=N2)N)C(=O)O
InChIInChI=1S/C8H7N5O2/c9-6-3-4(7-10-12-13-11-7)1-2-5(6)8(14)15/h1-3H,9H2,(H,14,15)(H,10,11,12,13)
InChIKeyBVKCZFZLDIFHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(1H-tetrazol-5-yl)benzoic Acid: Chemical Identity & Supplier Data


2-Amino-4-(1H-tetrazol-5-yl)benzoic acid (CAS 872473-26-2) is a small-molecule building block with the molecular formula C8H7N5O2 and a molecular weight of approximately 205.17 g/mol . It features a benzoic acid core substituted with an amino group and a tetrazole ring, making it a subject of interest in medicinal chemistry and chemical biology research . This compound is offered by multiple vendors at research-grade purities (e.g., 95%) and is intended for laboratory use only, not for therapeutic or veterinary applications .

Defined small-molecule scaffold for medicinal chemistry
Tetrazole bioisostere research context
Research-grade building block for synthesis workflows

2-Amino-4-(1H-tetrazol-5-yl)benzoic Acid: Selection Rationale vs. Analogs


Due to the scarcity of published direct comparative data, a robust quantitative differentiation of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid from its closest analogs cannot be made at this time. General knowledge suggests that the specific arrangement of the amino and tetrazole groups on the benzoic acid core likely confers a unique binding profile compared to regioisomers (e.g., 3- or 4-substituted tetrazoles) or analogs lacking the amino group . However, without head-to-head assay data, these distinctions remain qualitative. The decision to procure this specific compound should therefore be based on its use as a defined chemical scaffold in proprietary research programs or where its precise structure is mandated, rather than on a proven, measurable advantage over alternatives.

Structural mismatch
Regioisomeric analogs (3- or 4-tetrazole substitution) may exhibit different binding profiles; direct replacement not advised without assay data.
Functional group absence
Analogs lacking the amino or tetrazole group may significantly alter reactivity and recognition; procurement should match the exact scaffold.
No comparative evidence
Published head-to-head data against close analogs is unavailable; substitution decisions remain qualitative and project-specific.

2-Amino-4-(1H-tetrazol-5-yl)benzoic Acid: Comparative Evidence vs. Analogs


Tetrazole Bioisosteric Replacement Potential

The tetrazole ring in 2-amino-4-(1H-tetrazol-5-yl)benzoic acid is a well-known bioisostere for carboxylic acid groups. This property allows it to potentially mimic carboxylic acid functionality while offering different physicochemical properties, such as improved metabolic stability . This is a class-level inference based on the general behavior of tetrazoles, as no direct comparative data is available for this specific compound.

Bioisostere potential
Class-level inference
Qualitative class property
Supports tetrazole bioisostere scaffold design
No compound-specific comparative data
Medicinal Chemistry Drug Design Bioisosteres

In Silico LogP Profile

In silico predictions indicate that 2-amino-4-(1H-tetrazol-5-yl)benzoic acid has a calculated LogP of 0.06 . This value suggests a moderate lipophilicity profile, which is a key parameter in drug design and compound selection. A direct comparison to a closely related analog is not available, but this value can be used as a baseline for comparing other analogs in a research program.

In silico LogP
In silico prediction
0.06
Moderate lipophilicity for ADME screening
Experimental validation needed
Chemoinformatics Drug-likeness Physicochemical Properties

Purity Specifications & Procurement

The compound is commercially available with a specified purity of 95% from multiple vendors, including Fluorochem and Hit2Lead . This is a critical piece of information for procurement decisions, as it sets a baseline for expected quality. While no comparative data against other sources or analogs exists, this purity level is typical for research-grade building blocks.

Purity specification
Supplier specification
95%
Standard research-grade purity for synthesis
Vendor-reported; lot-specific review recommended
Chemical Procurement Quality Control Research Chemicals

2-Amino-4-(1H-tetrazol-5-yl)benzoic Acid: Key Research Applications


Scaffold for Kinase Inhibitor Development

Based on the general bioisosteric properties of tetrazoles and the presence of the amino group, 2-amino-4-(1H-tetrazol-5-yl)benzoic acid may serve as a versatile scaffold for designing novel kinase inhibitors, particularly where replacement of a carboxylic acid moiety is desired to improve metabolic stability or binding affinity. Researchers should note that this is a class-level inference and not a specific finding for this compound.

Chemical Biology Probe Synthesis

The compound's defined structure and commercial availability at 95% purity make it suitable for use as a building block in the synthesis of chemical biology probes, such as activity-based probes or affinity reagents . Its moderate LogP (0.06) suggests it may be amenable to cellular uptake studies .

Medicinal Chemistry SAR Exploration

Given the lack of published biological data, the primary near-term application for this compound is in structure-activity relationship (SAR) studies. Researchers can use it as a core template for derivatization, comparing its activity profile against a series of synthesized analogs to identify critical pharmacophoric elements. This internal comparison will generate the quantitative data that is currently absent from the public domain.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
Tetrazole bioisostere scaffold
Kinase inhibition assay context
Chemical biology probe synthesis
Defined building block, moderate LogP
Cellular uptake and probe stability
Medicinal chemistry SAR exploration
Core template for derivatization
In-house analog comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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